![molecular formula C21H16FN3O3S2 B2841327 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886938-50-7](/img/structure/B2841327.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16FN3O3S2 and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antituberculosis Applications
Research has explored the antimicrobial potential of benzothiazole derivatives, indicating their significance in the development of new therapeutic agents against resistant strains. For example, substituted 2-aminobenzothiazoles derivatives were evaluated for their docking properties and antimicrobial activity, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting the role of these compounds in addressing antimicrobial resistance (Anuse et al., 2019).
Antimalarial and Antiviral Properties
Benzothiazole sulfonamides have been examined for their antimalarial activity, showcasing the potential of these compounds in treating diseases caused by Plasmodium species. A study by Fahim and Ismael (2021) investigated the reactivity and antimalarial activity of sulfonamide derivatives, including those with benzo[d]thiazol-2-ylthio derivatives, demonstrating their potential in antimalarial drug development (Fahim & Ismael, 2021).
Anticancer Research
Fluorinated benzothiazole derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, including breast cancer, suggesting the therapeutic potential of benzothiazole derivatives in cancer treatment. The study by Hutchinson et al. (2001) on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showed potent cytotoxicity in vitro, underscoring the relevance of such compounds in anticancer research (Hutchinson et al., 2001).
Chemical Synthesis and Properties
The synthesis and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrate the diverse applications of benzothiazole derivatives in materials science. These compounds are used to create polymers with specific properties, such as high thermal stability and solubility in polar solvents, which can be valuable in various industrial and technological applications (Hsiao & Huang, 1997).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis .
Mode of Action
tuberculosis . The compound’s interaction with its target likely results in the inhibition of the target’s function, leading to the observed anti-tubercular activity.
Biochemical Pathways
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMXNPUVGCJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.